H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH

Übersicht

Beschreibung

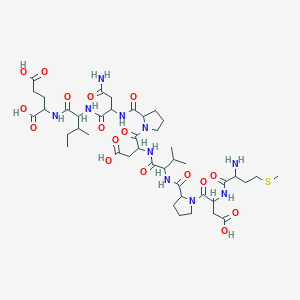

The compound H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH is a peptide composed of the amino acids methionine, aspartic acid, proline, valine, aspartic acid, proline, asparagine, isoleucine, and glutamic acid. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. Additionally, techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Analyse Chemischer Reaktionen

Types of Reactions

H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH: can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or performic acid for oxidation reactions.

Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol for reduction reactions.

Substitution conditions: Site-directed mutagenesis typically requires specific enzymes and conditions for precise amino acid substitution.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

2.1 Drug Development

Cyclic peptides are increasingly being explored as drug candidates due to their stability and specificity. H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH has shown potential in:

- Anticancer Therapy : Research indicates that cyclic peptides can inhibit tumor growth by targeting specific receptors on cancer cells. For instance, studies have demonstrated that similar peptides can induce apoptosis in cancerous cells by disrupting cellular signaling pathways .

- Antimicrobial Agents : Cyclic peptides have been investigated for their ability to combat antibiotic-resistant bacteria. This compound may possess properties that disrupt bacterial membranes, leading to cell death .

2.2 Neuroprotective Effects

Recent studies suggest that cyclic peptides can offer neuroprotective benefits. This compound may help in the treatment of neurodegenerative diseases by modulating neuroinflammation and promoting neuronal survival .

Biochemical Applications

3.1 Enzyme Inhibition

Cyclic peptides are often used as enzyme inhibitors in biochemical research. This compound can be employed to study enzyme kinetics and mechanisms, providing insights into metabolic pathways.

3.2 Signal Transduction Modulation

This peptide may influence signal transduction pathways, affecting cellular responses to external stimuli. Understanding these interactions can lead to advancements in cellular biology and pharmacology.

Case Studies

Wirkmechanismus

The mechanism of action of H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of molecular events. The molecular targets and pathways involved can vary widely, including interactions with cell surface receptors, intracellular signaling molecules, and other proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Met-asp-pro-val-asp-pro-asn-ile-glu-NH2: Similar structure but with an amide group at the C-terminus.

H-Met-asp-pro-val-asp-pro-asn-ile-glu-OCH3: Similar structure but with a methoxy group at the C-terminus.

Uniqueness

H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH: is unique due to its specific sequence and the presence of a free carboxyl group at the C-terminus. This structural feature can influence its stability, solubility, and interaction with biological targets, distinguishing it from other similar peptides.

Biologische Aktivität

The compound H-Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-OH is a peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a peptide composed of eight amino acids, including methionine (Met), aspartic acid (Asp), proline (Pro), valine (Val), asparagine (Asn), isoleucine (Ile), and glutamic acid (Glu). The structure of this peptide suggests various biological functions related to its amino acid composition.

Table 1: Amino Acid Composition

| Amino Acid | Abbreviation | Role in Biological Activity |

|---|---|---|

| Methionine | Met | Initiates protein synthesis; antioxidant properties |

| Aspartic Acid | Asp | Involved in neurotransmission; metabolic processes |

| Proline | Pro | Stabilizes protein structure; involved in collagen synthesis |

| Valine | Val | Essential amino acid; involved in muscle metabolism |

| Asparagine | Asn | Plays a role in protein synthesis; involved in metabolism |

| Isoleucine | Ile | Essential for hemoglobin production; energy regulation |

| Glutamic Acid | Glu | Neurotransmitter; involved in cellular metabolism |

Antimicrobial Properties

Research has indicated that peptides similar to this compound exhibit antimicrobial activity. Antimicrobial peptides (AMPs) are known for their ability to disrupt microbial membranes, leading to cell death. Studies have shown that AMPs can target a wide range of pathogens, including bacteria, fungi, and viruses .

Immunomodulatory Effects

The compound may also possess immunomodulatory properties. It has been suggested that certain peptides can modulate immune responses by interacting with immune cells and influencing cytokine production. This could be particularly relevant in conditions such as autoimmune diseases or infections .

Role in Metabolic Regulation

This compound may influence metabolic pathways through its interaction with dipeptidyl peptidase IV (DPP IV). DPP IV is an enzyme involved in glucose metabolism and appetite regulation. Inhibitors of DPP IV have been explored for their potential in treating type 2 diabetes by prolonging the action of incretin hormones, which are crucial for insulin secretion .

Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial activity of various peptides, including this compound, against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against strains of Escherichia coli and Staphylococcus aureus. The peptide demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Study 2: Immunomodulatory Effects

Another study investigated the immunomodulatory effects of this compound on macrophage activation. The findings revealed that treatment with this peptide enhanced the production of pro-inflammatory cytokines, suggesting its potential role in boosting immune responses against infections .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68N10O17S/c1-6-21(4)34(40(66)46-23(43(69)70)11-12-30(55)56)51-36(62)24(17-29(45)54)47-37(63)27-9-7-14-52(27)42(68)26(19-32(59)60)49-39(65)33(20(2)3)50-38(64)28-10-8-15-53(28)41(67)25(18-31(57)58)48-35(61)22(44)13-16-71-5/h20-28,33-34H,6-19,44H2,1-5H3,(H2,45,54)(H,46,66)(H,47,63)(H,48,61)(H,49,65)(H,50,64)(H,51,62)(H,55,56)(H,57,58)(H,59,60)(H,69,70)/t21-,22-,23-,24-,25-,26-,27-,28-,33-,34-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRBBGLUJRXRGJ-MQMIXWJCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCSC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68N10O17S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1029.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.